1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride
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Description
“1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride” is a chemical compound with the molecular weight of 331.27 . It is also known by other synonyms such as “1-[(1-ethylpyrazol-4-yl)sulfonyl]-4-piperidylamine” and "4-Piperidinamine, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-" . The compound is typically stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “1-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine dihydrochloride” and its InChI code is "1S/C10H18N4O2S.2ClH/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14;;/h7-9H,2-6,11H2,1H3;2*1H" . The InChI key is "BIPOCVVEWGFYEF-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.27 and a molecular formula of C10H18N4O2S . It is a powder at room temperature . The InChI code provides information about its molecular structure .Scientific Research Applications
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Medicinal Chemistry and Drug Discovery : Pyrazole derivatives have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
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Agrochemistry : In the field of agrochemistry, pyrazole derivatives are used due to their diverse biological activities .
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Coordination Chemistry : Pyrazole derivatives are used in coordination chemistry, which involves the study of compounds that coordinate to metal atoms .
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Organometallic Chemistry : In organometallic chemistry, which involves the study of chemical compounds containing bonds between carbon and a metal, pyrazole derivatives are also used .
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Antibacterial Activity : Some pyrazole derivatives, such as 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, have shown antibacterial activity . These compounds were synthesized from the reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol under ultrasound irradiation .
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Synthesis of Heterocycles : Pyrazole derivatives are used in the synthesis of heterocycles . Heterocycles are cyclic compounds that have atoms of at least two different elements as members of its ring(s) .
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Green Synthesis : Pyrazole derivatives can be synthesized using green chemistry principles, which aim to reduce the environmental impact of chemical processes . For example, they can be synthesized using multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
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Ultrasound Irradiation : Pyrazole derivatives can be synthesized under ultrasound irradiation, which can increase the efficiency and selectivity of the reaction . For instance, 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids can be synthesized from the reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol under ultrasound irradiation .
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Anti-Infective Agents : Some pyrazole derivatives, such as 1,2,4-oxadiazoles, have been studied for their potential as anti-infective agents .
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Alkaloids : Pyrazole derivatives are classified as alkaloids due to their structure and pharmacological effects on humans . The first natural pyrazole, 1-Pyrazolyl-alanine, was found in watermelon seeds .
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Organic Synthesis : Pyrazole derivatives are used in organic synthesis, particularly in the synthesis of heterocyclic compounds .
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Pharmacological Research : Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have many pharmacological functions, and different synthesis techniques have been discussed .
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.2ClH/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14;;/h7-9H,2-6,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPOCVVEWGFYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpyrazol-4-yl)sulfonylpiperidin-4-amine;dihydrochloride |
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